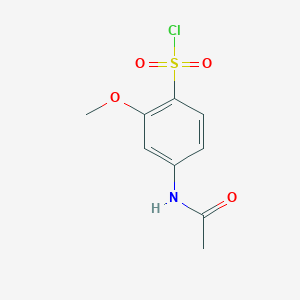

4-Acetamido-2-methoxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-acetamido-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-9(16(10,13)14)8(5-7)15-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPIGZCIFTWOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570166 | |

| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16781-12-7 | |

| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Findings:

- Catalyst efficiency : Ammonium sulfate and DMF significantly enhance reaction rates.

- Chlorination agents : Triphosgene reduces hazardous byproducts compared to phosgene.

- Process optimization : Continuous flow methods achieve near-quantitative yields while minimizing environmental footprint.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the substitution reactions.

Solvents: Organic solvents like dichloromethane or acetonitrile are typically used to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

4-Acetamido-2-methoxybenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those involving sulfonamide groups.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-2-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Structural and Reactivity Differences

Substituent Effects: The methoxy group at position 2 in this compound donates electrons via resonance, slightly reducing the electrophilicity of the sulfonyl chloride compared to derivatives with electron-withdrawing groups (e.g., nitro or ethylsulfonyl groups) . Dimethoxy derivatives (e.g., 4-Acetamido-2,5-dimethoxybenzenesulphonyl chloride) exhibit enhanced solubility in polar solvents due to increased polarity, but steric hindrance may slow reaction kinetics .

Synthetic Utility :

- This compound is frequently used to synthesize esters (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) via nucleophilic displacement of the chloride .

- Derivatives like 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid are tailored for applications requiring additional sulfonic acid functionalities, such as ion-exchange resins .

Regulatory and Commercial Status :

- Registration dates vary: 4-Acetamido-2,5-dimethoxybenzenesulphonyl chloride was registered in 2013, while 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid was registered in 2018, reflecting evolving industrial demand .

Notes and Considerations

Data Gaps : Molecular weights for some analogs (e.g., 4-Acetamido-5-(ethylsulphonyl)-2-methoxybenzoic acid) are unavailable in the literature, necessitating experimental validation.

Purity Variability : The parent compound’s purity (97%) is comparable to other high-purity sulfonyl chlorides, but impurities may arise from incomplete substitution during synthesis .

Safety : Sulfonyl chlorides are moisture-sensitive and corrosive; handling requires anhydrous conditions and PPE.

Biological Activity

4-Acetamido-2-methoxybenzenesulfonyl chloride (CAS No. 16781-12-7) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C₉H₁₀ClNO₄S

- Molecular Weight : 263.70 g/mol

- Structure : The compound consists of an acetamido group, a methoxy group, and a sulfonyl chloride moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl chloride group is known to react with nucleophiles, leading to the formation of sulfonamide derivatives, which can inhibit various enzymatic activities.

Enzyme Inhibition

- Target Enzymes : The compound has been reported to inhibit serine proteases and other enzymes involved in metabolic pathways.

- Mechanism : It likely forms a covalent bond with the active site of target enzymes, leading to irreversible inhibition. This mechanism is common among sulfonamide compounds.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 µg/mL |

| Escherichia coli | 2.0 µg/mL |

| Pseudomonas aeruginosa | 3.0 µg/mL |

Cytotoxicity Studies

Research has also explored the cytotoxic effects of the compound on human cell lines. The results indicate that while it possesses antimicrobial activity, it may also exhibit cytotoxicity at higher concentrations.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| HCT116 (colon cancer) | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibition comparable to standard antibiotics.

- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Q & A

Basic Question: What are the common synthetic routes for 4-acetamido-2-methoxybenzenesulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via chlorosulfonation of 4-acetamido-2-methoxybenzene using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . A critical step involves isolating intermediates (e.g., sulfonic acid) before converting them to the sulfonyl chloride. Optimization includes:

- Temperature control : Excess heat may hydrolyze the sulfonyl chloride group.

- Solvent selection : Use anhydrous dichloromethane or chloroform to avoid hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced Question: How do competing nucleophiles influence the reactivity of this compound in derivatization reactions?

Methodological Answer:

The sulfonyl chloride group reacts preferentially with amines over alcohols or thiols due to higher nucleophilicity. For selective sulfonamide formation:

- Amine selection : Primary amines (e.g., methylamine) react faster than secondary amines (e.g., piperidine) under mild conditions (room temperature, 2–4 hours) .

- Competitive analysis : In mixed nucleophile systems (e.g., amines + alcohols), use stoichiometric excess of the target nucleophile to suppress side reactions.

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR spectroscopy (disappearance of S=O stretching at ~1370 cm⁻¹) .

Basic Question: What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Look for acetamido protons at δ 2.1–2.3 ppm and methoxy protons at δ 3.8–4.0 ppm.

- ¹³C NMR : Sulfonyl chloride carbons appear at δ 55–60 ppm .

- Mass spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 264 for the parent compound) .

- Elemental analysis : Verify C, H, N, S, and Cl content (±0.3% deviation) .

Advanced Question: How can researchers resolve contradictions in reported melting points or purity data for this compound?

Methodological Answer:

Discrepancies often arise from residual solvents or hydrolysis byproducts:

- Recrystallization : Purify using toluene/hexane (1:3) to remove unreacted chlorosulfonic acid .

- Karl Fischer titration : Quantify water content (<0.1% w/w) to confirm anhydrous conditions during synthesis .

- DSC analysis : Differential scanning calorimetry provides precise melting points (e.g., 146–148°C vs. literature 83–87°C in contaminated samples) .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Avoid latex gloves due to permeability .

- Ventilation : Work in a fume hood to prevent inhalation of HCl gas released during hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced Question: How can researchers leverage this compound’s sulfonyl chloride group for bioconjugation in drug delivery systems?

Methodological Answer:

The sulfonyl chloride reacts with amine-bearing biomolecules (e.g., lysine residues in proteins):

- pH control : Conduct reactions at pH 7–8 (PBS buffer) to deprotonate amines without hydrolyzing the sulfonyl chloride .

- Stoichiometry : Use a 1.2:1 molar ratio (sulfonyl chloride:biomolecule) to ensure monoconjugation.

- Purification : Remove excess reagent via size-exclusion chromatography .

Advanced Question: What strategies mitigate hydrolysis of the sulfonyl chloride group during long-term storage?

Methodological Answer:

- Storage conditions : Store under argon at –20°C in amber vials to prevent moisture and light exposure .

- Stabilizers : Add molecular sieves (3Å) to absorb residual moisture .

- Quality checks : Periodically analyze via FTIR (absence of sulfonic acid O–H stretches at ~3400 cm⁻¹) .

Basic Question: How does the methoxy group influence the compound’s electronic properties in electrophilic reactions?

Methodological Answer:

The methoxy group is electron-donating (+M effect), which:

- Activates the benzene ring : Enhances electrophilic substitution at the para position.

- Directs reactivity : Favors sulfonation at the meta position relative to the acetamido group due to steric and electronic effects .

Advanced Question: What computational methods predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT calculations : Optimize transition states for sulfonamide formation using B3LYP/6-31G(d) to predict activation energies .

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) to design sulfonamide inhibitors .

Advanced Question: How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Reactor design : Use jacketed reactors for precise temperature control during exothermic chlorosulfonation .

- Workup optimization : Quench excess chlorosulfonic acid with ice-cold water to minimize hydrolysis .

- Process analytics : Implement inline PAT (process analytical technology) to monitor reaction endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.